Cas no 1807172-90-2 (Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate)

Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate is a versatile benzoate derivative featuring a trifunctional molecular structure, incorporating an aminomethyl group, a cyano substituent, and a difluoromethyl moiety. This compound is of significant interest in pharmaceutical and agrochemical research due to its potential as a key intermediate in the synthesis of bioactive molecules. The presence of the difluoromethyl group enhances metabolic stability, while the cyano and aminomethyl functionalities offer reactive handles for further derivatization. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The ester group further improves solubility, facilitating its use in synthetic workflows.
Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate structure
1807172-90-2 structure
Product Name:Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate
CAS No:1807172-90-2
MF:C12H12F2N2O2
MW:254.232689857483
CID:4948804
Update Time:2025-11-07

Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate
    • Inchi: 1S/C12H12F2N2O2/c1-2-18-12(17)8-4-3-7(5-15)9(6-16)10(8)11(13)14/h3-4,11H,2,6,16H2,1H3
    • InChI Key: HMNJJBRPCZNDOK-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)OCC)=CC=C(C#N)C=1CN)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 340
  • XLogP3: 1.3
  • Topological Polar Surface Area: 76.1

Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015016495-1g
Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate
1807172-90-2 97%
1g
1,534.70 USD 2021-06-18

Additional information on Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate

Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate (CAS No. 1807172-90-2): A Comprehensive Overview

Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate (CAS No. 1807172-90-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, presents a unique set of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of multiple functional groups, including an amine, a cyano group, and a difluoromethyl moiety, endows it with the potential to serve as a versatile building block for complex molecules.

The Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate molecule exhibits a high degree of reactivity, which is primarily attributed to its electron-rich aromatic ring system and the electron-withdrawing nature of the cyano and difluoromethyl groups. This balance of electronic properties allows for selective functionalization at various positions, making it an attractive candidate for further derivatization in synthetic chemistry. The compound's stability under standard conditions further enhances its utility as a synthetic intermediate, ensuring reliable performance in multi-step synthetic routes.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds featuring cyano and difluoromethyl substituents. These functional groups are known to modulate the bioactivity and metabolic stability of molecules, making them crucial in drug design. For instance, the cyano group can enhance binding affinity to biological targets by introducing negative charge density, while the difluoromethyl group can improve metabolic resistance by inhibiting oxidative degradation pathways. The Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate structure combines these features in an optimal manner, offering a promising scaffold for developing next-generation pharmaceuticals.

Recent studies have highlighted the role of this compound in the synthesis of bioactive molecules with potential applications in oncology and anti-inflammatory therapy. Researchers have demonstrated that derivatives of Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate can interact with key enzymes and receptors involved in disease pathways. For example, modifications at the amine position have been shown to enhance binding to protease inhibitors, which are critical in cancer treatment. Additionally, the introduction of fluorinated analogs has led to compounds with improved pharmacokinetic profiles, including increased bioavailability and prolonged half-life.

The synthetic methodologies for preparing Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate have also been refined through advanced chemical techniques. Modern approaches leverage catalytic processes and transition-metal-mediated reactions to achieve high yields and selectivity. These methods not only improve efficiency but also minimize waste generation, aligning with green chemistry principles. The ability to synthesize this compound in scalable quantities has opened up new avenues for industrial applications, particularly in contract research organizations (CROs) and pharmaceutical manufacturing.

The chemical properties of Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate also make it a valuable tool for mechanistic studies in organic chemistry. Its reactivity patterns provide insights into reaction mechanisms involving electron transfer processes and nucleophilic aromatic substitution reactions. Such studies are essential for understanding how functional groups influence chemical behavior, which is fundamental to designing more effective synthetic strategies.

In conclusion, Ethyl 3-aminomethyl-4-cyano-2-(difluoromethyl)benzoate (CAS No. 1807172-90-2) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and versatile reactivity. Its role as a synthetic intermediate has been instrumental in developing novel therapeutic agents with potential applications across multiple disease areas. As research continues to uncover new pharmacological targets and synthetic methodologies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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